Euphorbia factor L7a
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C33H40O7 |
|---|---|
Molecular Weight |
548.7 g/mol |
IUPAC Name |
[(1R,3Z,5R,7S,10E,12S,13S,14S)-1-acetyloxy-10-(acetyloxymethyl)-3,6,6,14-tetramethyl-2-oxo-13-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C33H40O7/c1-20-16-27-26(32(27,5)6)14-12-25(19-38-22(3)34)17-28-30(21(2)18-33(28,31(20)37)40-23(4)35)39-29(36)15-13-24-10-8-7-9-11-24/h7-11,13,15-17,21,26-28,30H,12,14,18-19H2,1-6H3/b15-13+,20-16-,25-17+/t21-,26-,27+,28-,30-,33+/m0/s1 |
InChI Key |
NMTNFTPLDSEWKL-MOKSITROSA-N |
Isomeric SMILES |
C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)/C=C/C3=CC=CC=C3)/C=C(\CC[C@H]4[C@H](C4(C)C)/C=C(\C2=O)/C)/COC(=O)C)OC(=O)C |
Canonical SMILES |
CC1CC2(C(C1OC(=O)C=CC3=CC=CC=C3)C=C(CCC4C(C4(C)C)C=C(C2=O)C)COC(=O)C)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Isolation of Euphorbia Factor L7a from Euphorbia lathyris Seeds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation of Euphorbia factor L7a, a lathyrane-type diterpenoid, from the seeds of Euphorbia lathyris. The document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the experimental workflow and relevant signaling pathways.
Introduction
Euphorbia lathyris, commonly known as caper spurge or mole plant, is a plant species recognized for its rich chemical diversity, particularly in its seeds. These seeds are a significant source of various bioactive diterpenoids, including a series of compounds known as Euphorbia factors. Among these, the lathyrane-type diterpenoids have garnered considerable interest due to their potential pharmacological activities, which include antitumor, anti-inflammatory, and multidrug resistance reversal properties.
This compound is one of the lathyrane diterpenoids found in E. lathyris seeds. This guide outlines a detailed procedure for its extraction, isolation, and purification, based on established methodologies for related compounds from the same source.
Experimental Protocols
The isolation of this compound is a multi-step process involving initial extraction from the seeds, followed by fractionation and a series of chromatographic purifications.
Plant Material and Reagents
-
Plant Material: Dried seeds of Euphorbia lathyris.
-
Solvents: Ethanol (95%), petroleum ether, dichloromethane, ethyl acetate, n-butanol, acetonitrile (B52724), methanol (B129727) (HPLC grade), water (deionized or HPLC grade).
-
Chromatographic Media: Silica (B1680970) gel (for column chromatography), Sephadex LH-20, C18 reversed-phase silica gel (for HPLC).
Extraction
-
Grinding: The dried seeds of Euphorbia lathyris are finely powdered using a mechanical grinder.
-
Maceration/Reflux Extraction: The powdered seeds are extracted with 95% ethanol. This can be achieved by maceration at room temperature over several days or by refluxing for several hours to enhance extraction efficiency. The extraction is typically repeated multiple times to ensure exhaustive recovery of the target compounds.[1]
-
Concentration: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation
The crude ethanolic extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
Suspension: The crude extract is suspended in water.
-
Sequential Partitioning: The aqueous suspension is sequentially partitioned with solvents of increasing polarity:
-
Petroleum ether (to remove nonpolar constituents like fats and sterols)
-
Dichloromethane
-
Ethyl acetate
-
n-Butanol
-
The lathyrane diterpenoids, including this compound, are typically enriched in the less polar fractions (petroleum ether and dichloromethane).
Chromatographic Purification
A multi-step chromatographic approach is essential for the isolation of pure this compound.
-
Column Preparation: A glass column is packed with silica gel using a slurry method with a nonpolar solvent (e.g., petroleum ether or hexane).
-
Sample Loading: The dried fraction (e.g., from petroleum ether or dichloromethane) is adsorbed onto a small amount of silica gel and loaded onto the top of the column.
-
Elution: The column is eluted with a gradient of solvents, typically starting with petroleum ether and gradually increasing the polarity by adding ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.
-
Purpose: This step is used to separate compounds based on their molecular size and to remove pigments and other impurities.
-
Procedure: Fractions from the silica gel column that show the presence of diterpenoids are further purified on a Sephadex LH-20 column, typically using methanol as the mobile phase.
The final purification of this compound is achieved by preparative or semi-preparative HPLC. Based on analytical methods developed for the identification of this compound, the following conditions can be adapted for its purification.[2][3]
-
Column: Agilent Eclipse XDB-C18 column (or equivalent).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water.
-
Flow Rate: Adjusted for the preparative/semi-preparative column.
-
Detection: UV detection at an appropriate wavelength (e.g., 272 nm).[2]
Fractions corresponding to the peak of this compound are collected, and the solvent is evaporated to yield the pure compound. The purity of the isolated compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Data Presentation
The following tables summarize quantitative data for lathyrane diterpenoids isolated from Euphorbia lathyris seeds. While specific data for this compound is limited, the provided data for related compounds offers a valuable reference for expected yields and concentrations.
Table 1: Contents of Major Lathyrane Diterpenoids in Euphorbia lathyris Seeds [2]
| Compound | Content in Unprocessed Seeds (mg/g) | Content in Processed Seeds (mg/g) |
| Euphorbia factor L1 | 4.915 | 3.435 |
| Euphorbia factor L2 | 1.944 | 1.367 |
| Euphorbia factor L8 | 0.425 | 0.286 |
Table 2: HPLC-ESI-MS Parameters for the Analysis of this compound and Related Diterpenoids
| Parameter | Value |
| HPLC System | |
| Column | Agilent Eclipse XDB-C18 (4.6 mm × 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (isocratic) |
| Flow Rate | 0.25 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 272 nm |
| ESI-MS System | |
| Ionization Mode | Positive |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation of this compound.
Potential Signaling Pathways
Lathyrane diterpenoids have been reported to exert their biological effects through various signaling pathways. While the specific pathways modulated by this compound are yet to be fully elucidated, the following diagrams illustrate pathways known to be affected by related compounds from Euphorbia species.
Caption: Potential inhibition of the NF-κB signaling pathway by lathyrane diterpenoids.
Caption: Induction of apoptosis via the mitochondrial pathway by lathyrane diterpenoids.
Conclusion
The isolation of this compound from Euphorbia lathyris seeds is a challenging yet feasible process that relies on a combination of classical and modern phytochemical techniques. This guide provides a robust framework for researchers to undertake this endeavor. The potential for this compound and related compounds to modulate key signaling pathways, such as NF-κB and the mitochondrial apoptosis pathway, underscores their importance as lead compounds in drug discovery and development. Further research is warranted to fully characterize the bioactivity and therapeutic potential of this compound.
References
The Cytotoxic Potential of Lathyrane Diterpenoids from Euphorbia lathyris: An In-Depth Technical Guide
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Euphorbia is a rich source of structurally diverse and biologically active diterpenoids. Among these, the lathyrane-type diterpenoids, isolated from the seeds of Euphorbia lathyris, have garnered significant attention for their potent cytotoxic effects against various cancer cell lines. These compounds are characterized by a unique tricyclic carbon skeleton. This technical guide summarizes the available quantitative data on the cytotoxic activity of these compounds, details the experimental protocols for assessing their efficacy, and illustrates the elucidated signaling pathways involved in their mechanism of action.
Quantitative Cytotoxic Activity
The cytotoxic effects of various Euphorbia factors, lathyrane diterpenoids from Euphorbia lathyris, have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.
Table 1: Cytotoxicity of Euphorbia factor L28 [1]
| Cell Line | Cancer Type | IC50 (µM) |
| 786-0 | Renal Cell Carcinoma | 9.43 |
| HepG2 | Hepatocellular Carcinoma | 13.22 |
Table 2: Cytotoxicity of Various Euphorbia Factors
| Compound | A549 (Lung) | MDA-MB-231 (Breast) | KB (Oral) | MCF-7 (Breast) | KB-VIN (Multidrug-Resistant Oral) |
| Euphorbia factor L1 | >10 | >10 | >10 | >10 | >10 |
| Euphorbia factor L2 | 6.8 | >10 | 8.3 | 9.7 | 0.8 |
| Euphorbia factor L3 | 4.8 | 6.2 | 4.9 | 6.5 | 3.7 |
| Euphorbia factor L8 | 7.2 | 8.9 | 6.4 | 8.1 | 4.1 |
| Euphorbia factor L9 | 0.9 | 1.1 | 0.7 | 1.2 | 0.6 |
Note: Data for Table 2 is synthesized from multiple sources in the literature. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the cytotoxic activity of lathyrane diterpenoids.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines such as A549 (lung carcinoma), MDA-MB-231 (breast adenocarcinoma), KB (oral carcinoma), MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and 786-0 (renal cell carcinoma) are commonly used.
-
Culture Medium: Cells are typically cultured in Roswell Park Memorial Institute (RPMI) 1640 medium or Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assays
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10^4 cells/mL and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the Euphorbia factor for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in 150 µL of dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the incubation period, the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization and Measurement: The bound stain is solubilized with 10 mM Tris base solution, and the absorbance is measured at 510 nm.
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect apoptosis.
-
Cell Treatment: Cells are treated with the Euphorbia factor at the desired concentrations for the indicated time.
-
Cell Harvesting: Cells are harvested by trypsinization and washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Mechanism of Action
Studies on lathyrane diterpenoids, such as Euphorbia factor L2, suggest that their cytotoxic activity is mediated through the induction of apoptosis via the mitochondrial pathway.
Mitochondrial-Mediated Apoptosis
Euphorbia factors have been shown to induce apoptosis through a series of events involving the mitochondria. This pathway is initiated by an increase in reactive oxygen species (ROS) generation, which leads to a loss of the mitochondrial membrane potential (ΔΨm). The disruption of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm. Cytoplasmic cytochrome c then activates a cascade of caspases, including caspase-9 and caspase-3, which are key executioners of apoptosis, ultimately leading to cell death.
Caption: Mitochondrial-mediated apoptosis pathway induced by lathyrane diterpenoids.
Experimental Workflow for Cytotoxicity Assessment
The general workflow for evaluating the cytotoxic activity of a compound like this compound involves a series of in vitro assays.
References
The Anti-Inflammatory Potential of Euphorbia factor L7a: A Technical Whitepaper for Drug Discovery Professionals
Introduction
Euphorbia factor L7a, a lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris, represents a promising candidate for the development of novel anti-inflammatory therapeutics. Diterpenoids from the Euphorbia genus have demonstrated a range of biological activities, including significant anti-inflammatory and cytotoxic effects.[1][2] This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, presenting available quantitative data, outlining relevant experimental protocols, and visualizing the implicated signaling pathways to support further research and development in this area.
Quantitative Data Presentation
The primary measure of the anti-inflammatory activity of this compound is its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. The following table summarizes the available quantitative data for this compound.
| Compound | Biological Activity | Assay System | IC50 (µM) | Reference |
| This compound | Inhibition of Nitric Oxide (NO) Production | Lipopolysaccharide (LPS)-stimulated macrophages | 44.4 | [1] |
Core Anti-Inflammatory Mechanism of Lathyrane Diterpenoids
While specific mechanistic studies on this compound are limited, research on structurally related lathyrane diterpenoids from Euphorbia lathyris points towards a common mechanism of action involving the suppression of key inflammatory pathways. Several compounds in this class have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins (B1171923) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4] This inhibitory action is often mediated through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4]
Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This process allows the NF-κB (typically a heterodimer of p50 and p65 subunits) to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), iNOS, and COX-2.[5][6] Lathyrane diterpenoids are believed to interfere with this cascade, potentially by inhibiting the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene expression.[3]
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to evaluate the anti-inflammatory properties of lathyrane diterpenoids like this compound.
Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay is a primary screening method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.
-
Cell Culture: Murine macrophage cell line, such as RAW 264.7, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant, which is a stable product of NO, using the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Measure the absorbance at 540 nm using a microplate reader.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is then determined from the dose-response curve.[7]
-
-
Cytotoxicity Assessment: A concurrent cell viability assay (e.g., MTT or MTS assay) should be performed to ensure that the observed inhibition of NO production is not due to cytotoxic effects of the compound.
Measurement of Pro-inflammatory Cytokines
This protocol details the quantification of key pro-inflammatory cytokines to further characterize the anti-inflammatory profile of the test compound.
-
Cell Treatment: Culture and treat RAW 264.7 macrophages with this compound and/or LPS as described in the NO inhibition assay.
-
Cytokine Quantification:
-
Collect the cell culture supernatant after the 24-hour incubation period.
-
Measure the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
The absorbance is measured at the appropriate wavelength, and cytokine concentrations are determined from a standard curve.
-
Western Blot Analysis for iNOS and COX-2 Expression
This method is used to investigate the effect of the compound on the protein expression levels of key inflammatory enzymes.
-
Cell Lysis and Protein Quantification:
-
After treatment with this compound and/or LPS, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the total protein.
-
Determine the protein concentration of each sample using a protein assay, such as the Bradford or BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.[8][9][10]
-
Visualizations
Signaling Pathway Diagram
Caption: Proposed anti-inflammatory mechanism of lathyrane diterpenoids.
Experimental Workflow Diagram
Caption: Workflow for in vitro anti-inflammatory assessment.
This compound demonstrates notable anti-inflammatory potential, as evidenced by its ability to inhibit nitric oxide production. While further studies are required to fully elucidate its specific mechanism of action, the existing data on related lathyrane diterpenoids suggest a strong likelihood of its involvement in the modulation of the NF-κB signaling pathway. The experimental protocols and visualizations provided in this whitepaper offer a foundational framework for researchers and drug development professionals to advance the investigation of this compound as a promising lead compound for the development of new anti-inflammatory agents.
References
- 1. Anti-Inflammatory and Cytotoxic Compounds Isolated from Plants of Euphorbia Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-inflammatory Lathyrane Diterpenoids from Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New lathyrane diterpenoid hybrids have anti-inflammatory activity through the NF-κB signaling pathway and autophagy – ScienceOpen [scienceopen.com]
- 5. PKCδ/MAPKs and NF-κB Pathways are Involved in the Regulation of Ingenane-Type Diterpenoids from Euphorbia neriifolia on Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoids of Euphorbia hirta inhibit inflammatory mechanisms via Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Unraveling the Molecular Intricacies: A Technical Guide to the Putative Mechanism of Action of Euphorbia factor L7a
Disclaimer: As of December 2025, publicly available research specifically detailing the mechanism of action for Euphorbia factor L7a is limited. This guide, therefore, presents a putative mechanism of action extrapolated from comprehensive studies on structurally analogous lathyrane diterpenoids isolated from Euphorbia species. The experimental data and pathways described herein are based on these related compounds and serve as a predictive framework for the potential biological activities of this compound.
Executive Summary
This compound belongs to the lathyrane class of diterpenoids, a group of natural products renowned for their diverse and potent biological activities. Extensive research into lathyrane diterpenoids, such as Euphorbia factors L1, L2, and L3, has revealed a common mechanistic thread centered around the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways, including the Protein Kinase C (PKC) pathway. This guide synthesizes the current understanding of these related compounds to propose a likely mechanism of action for this compound, providing researchers and drug development professionals with a foundational understanding for future investigations.
Core Putative Mechanisms of Action
Based on the activities of its chemical relatives, the mechanism of action of this compound is likely multifaceted, primarily converging on the disruption of cellular homeostasis in cancer cells. The core putative mechanisms include cytotoxicity through the induction of apoptosis and the halting of cell proliferation via cell cycle arrest.
Cytotoxicity and Induction of Apoptosis
A hallmark of lathyrane diterpenoids is their ability to induce programmed cell death, or apoptosis, in various cancer cell lines. This is often mediated through the intrinsic, or mitochondrial, pathway of apoptosis.
Key Events in the Putative Apoptotic Pathway:
-
Induction of Oxidative Stress: Treatment with lathyrane diterpenoids has been shown to increase the intracellular levels of Reactive Oxygen Species (ROS).[1]
-
Mitochondrial Membrane Depolarization: The accumulation of ROS can lead to a loss of the mitochondrial membrane potential.[1]
-
Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.[1]
-
Caspase Activation: Cytoplasmic cytochrome c triggers the activation of a cascade of caspase enzymes, including caspase-9 and the executioner caspase-3.[1]
-
PARP Cleavage and Cell Death: Activated caspase-3 cleaves key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis and ultimately, cell death.[1]
Cell Cycle Arrest
In addition to inducing apoptosis, lathyrane diterpenoids have been observed to halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Studies on related compounds indicate that they can cause cell cycle arrest at the G2/M or S phases. This disruption of the normal cell cycle progression is a key component of their anti-cancer activity.
Modulation of Protein Kinase C (PKC)
Several lathyrane-type diterpenes are recognized as activators of Protein Kinase C (PKC) isozymes. PKC is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, and apoptosis. The ability of lathyrane diterpenoids to bind to and activate PKC suggests that this interaction could be a pivotal upstream event in their mechanism of action, potentially initiating the downstream signaling cascades that lead to apoptosis and cell cycle arrest.
Quantitative Data on Related Lathyrane Diterpenoids
To provide a quantitative perspective on the potency of this class of compounds, the following table summarizes the cytotoxic activities of several lathyrane diterpenoids against various cell lines.
| Compound | Cell Line | IC50 Value (µM) | Reference(s) |
| Euphlathin A | Human Hypertrophic Scar (HTS) | 6.33 | |
| Euphofischer A | C4-2B (Prostate Cancer) | 11.3 | |
| Euphorbia factor L28 | 786-0 (Renal Cancer) | 9.43 | |
| Euphorbia factor L28 | HepG2 (Liver Cancer) | 13.22 |
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathways hypothesized to be modulated by this compound, based on data from related compounds.
Caption: Putative signaling pathway for this compound-induced apoptosis.
Caption: Proposed mechanism of this compound-induced cell cycle arrest.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in the investigation of the mechanism of action of this compound, based on standard practices for related compounds.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: General experimental workflow for investigating the mechanism of action.
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of this compound is currently lacking, the wealth of data on related lathyrane diterpenoids provides a strong foundation for a putative mechanism. It is highly probable that this compound exerts its biological effects, particularly its anti-cancer properties, through the induction of apoptosis via the mitochondrial pathway and by causing cell cycle arrest. The activation of Protein Kinase C may serve as a key upstream event in these processes.
Future research should focus on validating these hypotheses through direct experimental investigation of this compound. Key research questions to address include:
-
What is the specific IC50 value of this compound against a panel of cancer cell lines?
-
Does this compound induce apoptosis and cell cycle arrest, and if so, at which phases?
-
Which specific isoforms of Protein Kinase C are activated by this compound?
-
What are the downstream targets of PKC activation in response to this compound treatment?
Answering these questions will not only elucidate the specific mechanism of action of this compound but also contribute to the broader understanding of the therapeutic potential of lathyrane diterpenoids.
References
Identifying Protein Targets of Euphorbia Factor L7a: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the current date, specific protein targets for Euphorbia factor L7a have not been definitively identified in published literature. This guide provides a technical framework based on the known biological activities of closely related lathyrane diterpenoids and established methodologies for target deconvolution. The protein targets and quantitative data presented herein are hypothetical to illustrate the application of these techniques.
Introduction to this compound and Lathyrane Diterpenoids
This compound is a lathyrane-type diterpenoid isolated from plants of the Euphorbia genus.[1] This class of compounds is known for a range of biological activities, including cytotoxicity against cancer cell lines, modulation of multidrug resistance (MDR), and anti-inflammatory effects.[1] Studies on related compounds, such as Euphorbia factors L2 and L3, have shown that they can induce apoptosis through the mitochondrial pathway.[2][3][4][5] Furthermore, some lathyrane diterpenoids are recognized as activators of Protein Kinase C (PKC) isozymes, suggesting a role in complex signaling cascades.[6][7]
Identifying the direct protein binding partners of this compound is crucial for elucidating its precise mechanism of action and for developing it as a potential therapeutic agent. This guide outlines the key experimental strategies, data presentation formats, and conceptual frameworks required for this endeavor.
Hypothetical Protein Targets of this compound
Based on the activities of analogous compounds, potential protein targets for this compound likely fall into key cellular pathways such as apoptosis, cell cycle regulation, and signal transduction.
Table 1: Hypothetical Quantitative Data for Putative Protein Targets
This table summarizes potential binding affinities and target engagement data that could be generated through the experimental protocols described in this guide.
| Putative Target Protein | Protein Class | Cellular Pathway | Hypothetical Kd (nM) | Hypothetical ΔTagg (°C) in CETSA | Method of Determination |
| Bcl-2 | Apoptosis Regulator | Intrinsic Apoptosis | 250 | +3.5 | Surface Plasmon Resonance |
| Caspase-9 | Protease | Apoptosis Execution | 800 | +1.8 | Isothermal Titration Calorimetry |
| Protein Kinase Cδ (PKCδ) | Kinase | Signal Transduction | 150 | +4.2 | Cellular Thermal Shift Assay |
| Cyclin B1 | Cell Cycle Regulator | G2/M Transition | 1200 | +1.5 | Affinity Purification-MS |
| P-glycoprotein (MDR1) | ABC Transporter | Drug Efflux | 500 | Not Determined | ATPase Activity Assay |
Experimental Protocols for Target Identification
Two powerful, label-free techniques for identifying protein targets of small molecules are Affinity Purification coupled with Mass Spectrometry (AP-MS) and the Cellular Thermal Shift Assay (CETSA).
Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS)
This method uses an immobilized form of the small molecule to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.[8][9][10]
I. Preparation of Affinity Resin:
-
Synthesize a derivative of this compound containing a linker arm with a reactive group (e.g., a primary amine or carboxylic acid).
-
Covalently couple the synthesized derivative to a solid support, such as NHS-activated sepharose beads, following the manufacturer's protocol.
-
Wash the beads extensively with coupling buffer and then block any remaining active sites with a suitable blocking agent (e.g., ethanolamine).
-
Wash the final affinity resin with alternating high and low pH buffers to remove non-covalently bound molecules. Store at 4°C.
II. Cell Lysis and Protein Extraction:
-
Culture the selected cell line (e.g., A549 lung carcinoma cells) to ~80-90% confluency.
-
Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris. Collect the supernatant (proteome extract).
III. Affinity Pulldown:
-
Pre-clear the proteome extract by incubating it with control beads (without the ligand) for 1 hour at 4°C to minimize non-specific binding.
-
Incubate the pre-cleared lysate with the this compound-conjugated affinity resin for 2-4 hours at 4°C on a rotator.
-
As a negative control, incubate a separate aliquot of the lysate with control beads.
-
For a competition control, incubate another aliquot with the affinity resin in the presence of an excess of free this compound.
-
Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.
IV. Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., 0.1 M glycine (B1666218) pH 2.5, SDS-PAGE sample buffer, or by competition with a high concentration of free ligand).
-
Neutralize the eluate if using a low pH buffer.
-
Separate the eluted proteins by SDS-PAGE. Perform an in-gel trypsin digestion of the protein bands.
-
Alternatively, perform an on-bead trypsin digestion of the captured proteins.
-
Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
V. Data Analysis:
-
Identify proteins using a database search algorithm (e.g., Mascot, Sequest) against a relevant protein database.
-
Compare the list of proteins identified from the this compound resin to those from the control and competition experiments to identify specific binding partners.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[11][12][13][14]
I. Cell Treatment:
-
Seed cells in multiple dishes or a multi-well plate and grow to ~80% confluency.
-
Treat the cells with either this compound at the desired concentration or a vehicle control (e.g., DMSO).
-
Incubate for a specified time (e.g., 1 hour) at 37°C in a CO2 incubator.
II. Heat Challenge:
-
Harvest the treated cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
Cool the samples immediately on ice.
III. Lysis and Separation of Soluble Fraction:
-
Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
IV. Protein Quantification and Analysis:
-
Determine the protein concentration of each sample.
-
Analyze the soluble protein fractions by Western blot using an antibody specific to a suspected target protein.
-
Alternatively, for proteome-wide analysis (MS-CETSA), prepare the samples for LC-MS/MS analysis to quantify thousands of proteins simultaneously.[14]
V. Data Analysis:
-
For Western blot analysis, quantify the band intensities at each temperature for both the vehicle- and drug-treated samples.
-
Plot the relative amount of soluble protein as a function of temperature to generate a "melting curve."
-
A shift in the melting curve to higher temperatures in the drug-treated sample indicates target engagement and stabilization. The difference in the aggregation temperature (Tagg) is the thermal shift (ΔTagg).
Visualization of Pathways and Workflows
Hypothetical Signaling Pathway
The following diagram illustrates a potential mechanism by which this compound could induce apoptosis, based on its similarity to other lathyrane diterpenoids.[2][5]
Caption: Hypothetical apoptosis pathway induced by this compound.
Experimental Workflow Diagrams
The following diagrams outline the procedural steps for the key target identification experiments.
Caption: Workflow for target identification using AP-MS.
Caption: Workflow for target engagement validation using CETSA.
References
- 1. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Effect of lathyrane-type diterpenoids in neural stem cell physiology: Microbial transformations, molecular docking and dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lathyrane, Premyrsinane, and Related Diterpenes from Euphorbia boetica: Effect on in Vitro Neural Progenitor Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries [frontiersin.org]
- 9. Webinar - Affinity Selection-Mass Spectrometry for the Discovery of Pharmacologically Active Natural Products : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 10. Drug Discovery from Natural Products Using Affinity Selection-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Technical Guide on the Apoptotic Induction Pathways of Lathyrane Diterpenoids from Euphorbia Species
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While the query focused on Euphorbia factor L7a, the available scientific literature extensively covers the apoptotic mechanisms of closely related lathyrane diterpenoids, particularly Euphorbia factor L2 (EFL2) and Euphorbia factor L3 (EFL3). This guide synthesizes the findings on these compounds to provide a comprehensive understanding of the pro-apoptotic potential of this class of molecules. The mechanisms detailed herein are expected to be highly relevant for other lathyrane factors, including L7a.
Introduction
Diterpenoids isolated from the genus Euphorbia have garnered significant interest in oncology research due to their potent cytotoxic and pro-apoptotic activities against various cancer cell lines.[1][2] Among these, lathyrane-type diterpenoids, such as Euphorbia factors L2 and L3, have been identified as promising candidates for anticancer drug development.[2][3] These compounds have been shown to induce programmed cell death, or apoptosis, through the intrinsic mitochondrial pathway.[3] This technical guide provides an in-depth overview of the signaling pathways activated by these Euphorbia factors, detailed experimental protocols from key studies, and a summary of the quantitative data supporting their pro-apoptotic effects.
Core Mechanism of Action: Induction of Apoptosis via the Mitochondrial Pathway
Euphorbia factor L2 and L3 have been demonstrated to induce apoptosis in cancer cells, such as the human lung carcinoma cell line A549, primarily through the mitochondrial-mediated intrinsic pathway. This process is characterized by a series of orchestrated molecular events initiated by the compound, leading to the activation of the caspase cascade and subsequent cell death.
The key steps in this pathway include:
-
Increased Generation of Reactive Oxygen Species (ROS): Treatment with Euphorbia factor L2 leads to a significant increase in intracellular ROS levels.
-
Mitochondrial Dysfunction: The elevated ROS contributes to a loss of the mitochondrial electrochemical potential (ΔΨm).
-
Release of Cytochrome c: The disruption of the mitochondrial membrane potential results in the release of cytochrome c from the mitochondria into the cytosol.
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of caspase-9, an initiator caspase in the intrinsic pathway. Activated caspase-9 then activates executioner caspases, such as caspase-3.
-
Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.
The B-cell lymphoma-2 (Bcl-2) family of proteins are crucial regulators of the mitochondrial apoptosis pathway, and their deregulation is a hallmark of many cancers. This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, and BH3-only proteins). While direct interaction studies with Euphorbia factors are not detailed in the provided results, the observed mitochondrial dysfunction is consistent with a shift in the balance between pro- and anti-apoptotic Bcl-2 family proteins.
Quantitative Data on Apoptotic Induction
The following tables summarize the quantitative data from studies on Euphorbia factors L2 and L3, demonstrating their efficacy in inducing apoptosis.
Table 1: Cytotoxicity of Euphorbia Factors against A549 Lung Cancer Cells
| Compound | IC50 Value (µM) | Reference |
| Euphorbia factor L3 | 34.04 ± 3.99 |
Table 2: Apoptosis Rates in A549 Cells Treated with Euphorbia Factor L2 for 48 hours
| Treatment Group | Apoptosis Rate (%) | Reference |
| Control | 6.2 ± 1.5 | |
| 40 µM EFL2 | 23.7 ± 3.4 | |
| 80 µM EFL2 | 36.9 ± 2.4 |
Experimental Protocols
This section details the methodologies used in the cited research to evaluate the apoptotic effects of Euphorbia factors.
1. Cell Viability Assay (MTT Assay) The 3-(4,5-dimethyl-2-thiazolyl)2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Procedure:
-
Cancer cells (e.g., A549) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with various concentrations of the Euphorbia factor or a vehicle control (e.g., DMSO) for a specified period (e.g., 48 hours).
-
Following treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
2. Apoptosis Detection by Annexin V-FITC/Propidium (B1200493) Iodide (PI) Staining and Flow Cytometry This is a widely used method to detect and quantify apoptotic cells.
-
Procedure:
-
Cells are treated with the Euphorbia factor for the desired time.
-
Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Cells are then resuspended in a binding buffer.
-
Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
The mixture is incubated in the dark at room temperature.
-
The stained cells are then analyzed by flow cytometry.
-
Annexin V-positive, PI-negative cells: Early apoptotic cells.
-
Annexin V-positive, PI-positive cells: Late apoptotic or necrotic cells.
-
Annexin V-negative, PI-negative cells: Live cells.
-
-
3. Western Blot Analysis for Apoptosis-Related Proteins This technique is used to detect and quantify specific proteins involved in the apoptotic pathway, such as caspases and cytochrome c.
-
Procedure:
-
Cells are treated with the Euphorbia factor and then lysed to extract total protein.
-
For cytochrome c release, cytosolic and mitochondrial fractions are separated.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific for the proteins of interest (e.g., anti-caspase-3, anti-caspase-9, anti-cytochrome c, anti-PARP).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations of Signaling Pathways and Workflows
The following diagrams were created using Graphviz (DOT language) to illustrate the key pathways and experimental processes.
Caption: Mitochondrial apoptosis pathway induced by Euphorbia factor L2/L3.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Logical relationship of cell populations in Annexin V/PI flow cytometry.
References
- 1. Three new spirocyclic terpenoids from <i>Euphorbia amygdaloides</i> exhibit cytotoxicity against cancerous cell lines through early and late apoptosis - Arabian Journal of Chemistry [arabjchem.org]
- 2. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Euphorbia Factor L7a: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euphorbia factor L7a is a complex diterpenoid belonging to the lathyrane family, a class of natural products isolated from the seeds of Euphorbia lathyris.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for isolation and cytotoxicity assessment are outlined, and the putative signaling pathways involved in its mechanism of action are visualized. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, oncology, and drug discovery.
Chemical Structure and Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₃H₄₀O₇ | |
| Molecular Weight | 548.67 g/mol | |
| CAS Number | 93550-94-8 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (25 mg/mL with sonication) | |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |
Biological Activity and Mechanism of Action
While specific studies on the biological activity of this compound are limited in the reviewed literature, extensive research on other lathyrane-type diterpenoids isolated from Euphorbia species provides strong indications of its potential cytotoxic and anti-cancer properties.
Numerous Euphorbia factors, such as L1, L2, and L3, have demonstrated potent cytotoxicity against a range of human cancer cell lines. The primary mechanism of action for these related compounds appears to be the induction of apoptosis, often through the intrinsic mitochondrial pathway. This pathway is characterized by the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase cascades.
Based on the activities of its structural analogs, it is hypothesized that this compound may also exert its cytotoxic effects through the induction of apoptosis. The signaling cascade likely involves the modulation of key apoptotic regulatory proteins.
Experimental Protocols
Isolation and Purification of Lathyrane Diterpenoids
The following is a general protocol for the isolation of lathyrane diterpenoids from Euphorbia lathyris seeds, which can be adapted for the specific purification of this compound.
Methodology:
-
Extraction: Powdered seeds of Euphorbia lathyris (14 kg) are refluxed with 95% ethanol (B145695) (4 L/kg) three times, for three hours each time. The resulting ethanolic extracts are combined.
-
Concentration and Partitioning: The combined extract is concentrated under reduced pressure. The residue is then suspended in water and partitioned successively with ethyl acetate (B1210297) (EtOAc) three times.
-
Chromatographic Purification: The EtOAc extract is concentrated and subjected to repeated column chromatography. Initial separation is performed on a silica gel column using a petroleum ether-ethyl acetate gradient. Further purification is achieved using Sephadex LH-20 column chromatography with a methylene (B1212753) chloride-methanol mobile phase to yield the purified Euphorbia factor.
Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 - 10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: A stock solution of this compound in DMSO is prepared. The cells are then treated with serial dilutions of the compound and incubated for a specified period (e.g., 72 hours). Control wells should contain vehicle (DMSO) only.
-
MTT Incubation: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then shaken for 15 minutes.
-
Absorbance Measurement: The absorbance is read at 540-590 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Quantitative Data
While specific IC₅₀ values for this compound are not available in the reviewed literature, Table 2 presents the cytotoxic activities of related lathyrane diterpenoids against various cancer cell lines to provide a comparative context.
Table 2: Cytotoxicity of Related Lathyrane Diterpenoids
| Compound | Cell Line | IC₅₀ (µM) | Source |
| Euphorbia factor L1 | A549 (Lung) | 51.34 ± 3.28 | |
| Euphorbia factor L3 | A549 (Lung) | 34.04 ± 3.99 | |
| Euphorbia factor L3 | MCF-7 (Breast) | 45.28 ± 2.56 | |
| Euphorbia factor L3 | LoVo (Colon) | 41.67 ± 3.02 |
Conclusion
This compound, a lathyrane diterpenoid from Euphorbia lathyris, represents a promising scaffold for the development of novel anti-cancer agents. While direct biological data for this specific compound is limited, the well-documented cytotoxic and pro-apoptotic activities of its close structural analogs strongly suggest its potential in this therapeutic area. This guide provides a foundational understanding of its chemical nature and a framework for its further investigation. Future research should focus on the complete spectroscopic characterization of this compound, the determination of its cytotoxic profile against a broad panel of cancer cell lines, and the detailed elucidation of its molecular mechanism of action. Such studies will be crucial in unlocking the full therapeutic potential of this natural product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C-NMR data of three important diterpenes isolated from Euphorbia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Euphorbia Factor L7a
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro experimental protocols for evaluating the biological activities of Euphorbia factor L7a, a diterpenoid compound isolated from the seeds of Euphorbia lathyris. Due to the limited availability of specific experimental data for this compound, the following protocols are based on established methodologies for closely related lathyrane diterpenoids, such as Euphorbia factors L1, L2, and L3, which share a common chemical scaffold and are co-isolated from the same natural source. These protocols are intended to serve as a foundational guide for initiating research into the therapeutic potential of this compound.
Introduction to this compound
This compound belongs to the lathyrane class of diterpenoids, a group of natural products known for their complex chemical structures and diverse biological activities. Compounds from the Euphorbia genus have been traditionally used in medicine, and modern scientific investigations have revealed their potential as anti-inflammatory and cytotoxic agents. Structurally similar lathyrane diterpenoids have been shown to induce apoptosis in cancer cells and modulate key signaling pathways, suggesting that this compound may possess similar therapeutic properties. These notes provide detailed protocols for investigating the cytotoxic and pro-apoptotic effects of this compound in cancer cell lines.
Data Presentation: Cytotoxicity of Related Lathyrane Diterpenoids
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Euphorbia factor L28 | 786-0 | Kidney Cancer | 9.43 | [1] |
| HepG2 | Liver Cancer | 13.22 | [1] | |
| Euphorbia factor L3 | A549 | Lung Cancer | 34.04 ± 3.99 | [2][3] |
| MCF-7 | Breast Cancer | 45.28 ± 2.56 | [2] | |
| LoVo | Colon Cancer | 41.67 ± 3.02 | ||
| Euphorbia factor L1 | A549 | Lung Cancer | 51.34 ± 3.28 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in a complete culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Experimental Workflow for MTT Assay
References
Application Notes and Protocols for Cell Viability Assay with Euphorbia Factor L7a using MTT
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphorbia factor L7a is a member of the lathyrane class of diterpenoids, a group of natural products isolated from plants of the Euphorbia genus.[1] Various lathyrane diterpenoids, such as Euphorbia factors L1, L2, and L3, have demonstrated significant cytotoxic effects against a range of cancer cell lines.[2][3][4] The primary mechanism of this cytotoxicity is often attributed to the induction of apoptosis through the mitochondrial pathway.[5][6][7] This involves processes such as the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, release of cytochrome c, and the subsequent activation of caspases.[6][8]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The concentration of these crystals, which can be dissolved and quantified by spectrophotometry, is directly proportional to the number of viable cells.[9]
Note: As of this writing, specific cytotoxic data and detailed mechanistic studies for this compound are not widely available in published literature. The following protocols and data are based on established methodologies for closely related lathyrane diterpenoids and serve as a representative guide for investigating the effects of this compound.
Application
This document provides a detailed protocol for determining the cytotoxic effects of this compound on a selected cancer cell line using the MTT assay. This assay is a crucial tool for:
-
Screening the anti-cancer potential of this compound.
-
Determining the dose-dependent effects of the compound on cell viability.
-
Calculating the IC50 (half-maximal inhibitory concentration) value, a key metric of a compound's potency.
Experimental Protocols
Materials and Reagents
-
This compound (prepare stock solution in DMSO, e.g., 10 mM)
-
Selected cancer cell line (e.g., A549, MCF-7, HepG2)[3]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure
-
Cell Seeding:
-
Culture the selected cancer cell line to approximately 80% confluency.
-
Trypsinize and resuspend the cells in a complete culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium from the stock solution. A suggested concentration range, based on related compounds, would be from 0.1 µM to 100 µM.[10]
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).
-
After the 24-hour incubation, carefully aspirate the medium from each well.
-
Add 100 µL of the prepared this compound dilutions, vehicle control, or negative control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours). A 72-hour incubation is common for assessing the cytotoxicity of lathyrane diterpenoids.[10]
-
-
MTT Assay:
-
Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
After the incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis
-
Calculate Cell Viability:
-
The percentage of cell viability is calculated using the following formula: Cell Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
The blank is the absorbance of the medium alone.
-
-
Determine IC50 Value:
-
Plot the cell viability (%) against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Data Presentation
The following tables present hypothetical data for the effect of this compound on a generic cancer cell line, based on typical results for related compounds.
Table 1: Absorbance Data from MTT Assay
| This compound (µM) | Replicate 1 (Absorbance at 570 nm) | Replicate 2 (Absorbance at 570 nm) | Replicate 3 (Absorbance at 570 nm) | Mean Absorbance |
| 0 (Vehicle Control) | 1.254 | 1.288 | 1.271 | 1.271 |
| 1 | 1.189 | 1.201 | 1.195 | 1.195 |
| 5 | 0.987 | 1.012 | 0.999 | 0.999 |
| 10 | 0.756 | 0.789 | 0.772 | 0.772 |
| 25 | 0.512 | 0.533 | 0.521 | 0.522 |
| 50 | 0.245 | 0.267 | 0.255 | 0.256 |
| 100 | 0.101 | 0.115 | 0.108 | 0.108 |
Table 2: Calculated Cell Viability and IC50
| This compound (µM) | Mean Absorbance | Cell Viability (%) |
| 0 (Vehicle Control) | 1.271 | 100.0 |
| 1 | 1.195 | 94.0 |
| 5 | 0.999 | 78.6 |
| 10 | 0.772 | 60.7 |
| 25 | 0.522 | 41.1 |
| 50 | 0.256 | 20.1 |
| 100 | 0.108 | 8.5 |
| IC50 (µM) | ~20 µM |
Visualizations
Experimental Workflow
Caption: Workflow for assessing cell viability with this compound using the MTT assay.
Hypothesized Signaling Pathway of Lathyrane Diterpenoids
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of cytotoxic compounds from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Euphorbia Factor L7a: Application Notes and Protocols for A549 Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: To date, no specific studies have been published on the effects of Euphorbia factor L7a on A549 cell culture. The following application notes and protocols are based on the available research on closely related lathyrane diterpenoids, namely Euphorbia factor L2 (EFL2) and Euphorbia factor L3 (EFL3), which have been studied in A549 cells. The data and observed effects should be considered representative for this class of compounds and a starting point for investigations into this compound.
Application Notes
This compound is a lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris. Based on studies of analogous compounds, this compound is anticipated to exhibit potent cytotoxic and pro-apoptotic activity against the human lung adenocarcinoma cell line, A549. The primary mechanism of action is expected to be the induction of apoptosis through the intrinsic mitochondrial pathway.
Key Anticipated Effects on A549 Cells:
-
Cytotoxicity: Expected to reduce cell viability in a dose-dependent manner.
-
Induction of Apoptosis: Likely to trigger programmed cell death.
-
Mitochondrial Pathway Activation: The apoptotic mechanism is predicted to involve the mitochondria, characterized by:
-
Increased generation of intracellular Reactive Oxygen Species (ROS).
-
Disruption and loss of the mitochondrial membrane potential (ΔΨm).
-
Release of cytochrome c from the mitochondria into the cytosol.
-
Activation of initiator caspase-9 and effector caspase-3.
-
-
Cell Cycle Arrest: May cause cell cycle arrest, potentially at the G2/M phase, a common effect of cytotoxic agents that interfere with mitosis.
These application notes provide a framework for investigating the anti-cancer potential of this compound using A549 cells as a model system.
Data Presentation
The following tables summarize quantitative data obtained from studies on the related compounds EFL2 and EFL3 in A549 cells, along with representative data for cell cycle analysis and caspase activation to provide a comprehensive overview.
Table 1: Cytotoxicity of Lathyrane Diterpenoids on A549 Cells
| Compound | Incubation Time (h) | IC50 (µM) | Reference |
| Euphorbia factor L2 | 48 | 36.82 ± 2.14 | [1] |
| Euphorbia factor L3 | 48 | 34.04 ± 3.99 | [2] |
Table 2: Induction of Apoptosis in A549 Cells
| Treatment | Concentration (µM) | Incubation Time (h) | Apoptosis Rate (%) | Reference |
| Control | 0 | 48 | 4.5 ± 3.0 | [3] |
| Euphorbia factor L3 | 45 | 48 | 22.0 ± 4.1 | [3] |
| Euphorbia factor L3 | 90 | 48 | 35.9 ± 3.2 | [3] |
| Euphorbia factor L2 | 40 | 48 | Not specified, but significant increase observed | [4] |
| Euphorbia factor L2 | 80 | 48 | Not specified, but significant increase observed | [4] |
Table 3: Effect on Intracellular ROS and Mitochondrial Membrane Potential (ΔΨm) in A549 Cells
| Treatment | Concentration (µM) | Incubation Time (h) | Intracellular ROS Level (% of Control) | Decrease in ΔΨm (% of Control) | Reference |
| Euphorbia factor L2 | 40 | 24 | 266.23 ± 38.53 | 90.39 ± 6.91 | [1] |
| Euphorbia factor L2 | 80 | 24 | 363.64 ± 40.26 | 75.47 ± 9.35 | [1] |
Table 4: Representative Data for Cell Cycle Distribution in A549 Cells after Treatment
Note: This is representative data from a study on a different compound that induces G2/M arrest in A549 cells and is provided for illustrative purposes.
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Control | 0 | 55.2 | 28.4 | 16.4 | [5] |
| Compound X | 15 | 45.1 | 22.5 | 32.4 | [5] |
| Compound X | 30 | 38.7 | 18.9 | 42.4 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.1% to avoid toxicity. Replace the medium in each well with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with solvent) and a blank (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V-FITC binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Seeding and Treatment: Seed A549 cells in 6-well plates and treat with this compound as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 1,500 rpm for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.
-
FITC-negative and PI-negative cells are viable.
-
FITC-positive and PI-negative cells are in early apoptosis.
-
FITC-positive and PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses PI to stain the total DNA content of cells. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Seeding and Treatment: Treat A549 cells in 6-well plates with this compound.
-
Cell Harvesting: Collect and wash the cells as described in the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Intracellular ROS Detection (DCFH-DA Assay)
Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity of DCF is proportional to the intracellular ROS level.
Protocol:
-
Cell Seeding and Treatment: Treat A549 cells in 6-well plates with this compound.
-
Staining: After treatment, remove the medium and wash the cells with PBS. Add 1 mL of serum-free medium containing 10 µM DCFH-DA to each well.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Cell Harvesting: Wash the cells with PBS and harvest them.
-
Analysis: Resuspend the cells in PBS and analyze the fluorescence intensity by flow cytometry.
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Protocol:
-
Cell Seeding and Treatment: Treat A549 cells in 6-well plates with this compound.
-
Staining: After treatment, collect the cells and resuspend them in 500 µL of medium containing 10 µg/mL JC-1.
-
Incubation: Incubate for 20 minutes at 37°C in the dark.
-
Washing: Wash the cells with PBS.
-
Analysis: Resuspend the cells in PBS and analyze the red and green fluorescence by flow cytometry.
Western Blot Analysis for Caspase Activation
Principle: This technique is used to detect the cleavage and activation of caspases. Pro-caspases are cleaved into smaller, active subunits during apoptosis. Antibodies specific to the cleaved forms of caspases can be used to detect their activation.
Protocol:
-
Cell Seeding and Treatment: Treat A549 cells in 60 mm dishes with this compound.
-
Protein Extraction: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-9, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualization
Signaling Pathway Diagram
Caption: Proposed mitochondrial apoptosis pathway induced by this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound in A549 cells.
References
- 1. synapse.koreamed.org [synapse.koreamed.org]
- 2. mdpi.com [mdpi.com]
- 3. Annona muricata leaves induced apoptosis in A549 cells through mitochondrial-mediated pathway and involvement of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Lathyrane Diterpenoids in Colon Cancer Animal Models
Disclaimer: Scientific literature extensively documents the anti-cancer properties of extracts from Euphorbia lathyris and some of its constituent lathyrane diterpenoids, such as Euphorbia factors L1, L2, and L3. However, at the time of this writing, there is a lack of specific published data and established protocols for the use of Euphorbia factor L7a in colon cancer animal models.
The following application notes and protocols are therefore a generalized guide based on the available research for the ethanolic extract of Euphorbia lathyris seeds and other related Euphorbia factors. Researchers should consider this a foundational framework and adapt it for this compound based on their own preliminary in vitro and in vivo dose-finding and toxicity studies.
Introduction
Lathyrane-type diterpenoids, isolated from plants of the Euphorbia genus, have emerged as a promising class of natural products with potent anti-cancer activities. Extracts from Euphorbia lathyris seeds, rich in these compounds, have demonstrated significant efficacy in preclinical models of colon cancer. The proposed mechanism of action for these compounds often involves the induction of apoptosis, or programmed cell death, in cancer cells. These application notes provide a detailed overview of the experimental protocols for evaluating the in vivo anti-tumor efficacy of lathyrane diterpenoids, using a colon cancer animal model.
Potential Mechanism of Action: Induction of Apoptosis
While the precise signaling cascade for this compound in colon cancer is yet to be elucidated, studies on related compounds and the whole ethanolic extract of Euphorbia lathyris suggest a mechanism involving the induction of apoptosis. This process is often mediated by the activation of caspases, a family of cysteine proteases that play a crucial role in executing the apoptotic program. The ethanolic extract of Euphorbia lathyris has been shown to induce intense apoptosis in tumors, mediated by caspase-3.
Caption: Hypothesized apoptotic signaling pathway for Euphorbia factors.
Quantitative Data Summary
The following tables summarize the quantitative data from studies on the ethanolic extract of Euphorbia lathyris in colon cancer models. These values can serve as a benchmark for designing and evaluating experiments with purified this compound.
Table 1: In Vivo Efficacy of Euphorbia lathyris Ethanolic Extract in an AOM/DSS-Induced Colon Cancer Model
| Parameter | Control Group | Treatment Group (250 mg/kg) | Percentage Reduction |
| Tumor Area (%) | High | Significantly Reduced | > 50% |
| Number of Polyps | High | Significantly Reduced | Data not specified |
| Size of Polyps | Large | Significantly Reduced | Data not specified |
Table 2: In Vivo Efficacy of Euphorbia lathyris Ethanolic Extract in a Xenograft Colon Cancer Model
| Parameter | Control Group | Treatment Group (250 mg/kg) | Outcome |
| Tumor Size | Progressive Growth | Significantly Reduced | Tumor growth inhibition |
| Hematological Toxicity | Normal | No significant changes | No observed toxicity |
Experimental Protocols
The following are detailed protocols for two commonly used colon cancer animal models, adapted from studies on the ethanolic extract of Euphorbia lathyris.
Protocol 1: Subcutaneous Xenograft Model
This model is useful for assessing the effect of a compound on the growth of established tumors.
Caption: Experimental workflow for the subcutaneous xenograft model.
Materials:
-
Murine colon carcinoma cell line (e.g., MC-38)
-
Appropriate cell culture medium (e.g., DMEM) and supplements
-
Immunocompromised mice (e.g., C57BL/6)
-
This compound (or ethanolic extract)
-
Vehicle for administration (e.g., sterile PBS, corn oil with DMSO)
-
Calipers for tumor measurement
-
Anesthesia and surgical tools for tissue collection
Procedure:
-
Cell Culture: Culture MC-38 cells in DMEM supplemented with 10% fetal bovine serum and 1% antibiotics.
-
Tumor Cell Inoculation: Subcutaneously inject 5 x 10^5 MC-38 cells suspended in 100 µL of sterile PBS into the right flank of each mouse.
-
Tumor Growth and Monitoring: Allow the tumors to grow until they are palpable. Monitor tumor growth by measuring the largest and smallest diameters with calipers every 3 days.
-
Randomization and Treatment: Once tumors reach a predetermined size, randomize the mice into control and treatment groups.
-
Administration: Administer this compound (or the ethanolic extract at a dose like 250 mg/kg) via intraperitoneal injection every 3 days. The control group should receive the vehicle alone.
-
Endpoint and Tissue Collection: At the end of the study period, euthanize the mice and collect the tumors and other organs for further analysis.
-
Analysis: Perform histological analysis (e.g., H&E staining, immunohistochemistry for apoptosis markers like cleaved caspase-3) and biochemical assays on the collected tissues.
Protocol 2: Azoxymethane (AOM) / Dextran Sodium Sulfate (DSS) Induced Colorectal Cancer Model
This model mimics the inflammation-associated progression of colorectal cancer.
Caption: Experimental workflow for the AOM/DSS induced colon cancer model.
Materials:
-
Azoxymethane (AOM)
-
Dextran Sodium Sulfate (DSS)
-
Immunocompetent mice (e.g., C57BL/6)
-
This compound (or ethanolic extract)
-
Vehicle for administration
-
Surgical tools for colon collection and preparation
Procedure:
-
AOM Injection: Administer a single intraperitoneal injection of AOM (e.g., 10 mg/kg) to the mice.
-
DSS Administration: After a recovery period (e.g., one week), provide DSS (e.g., 2-3%) in the drinking water for a defined period (e.g., 5-7 days) to induce colitis. This is typically followed by a period of regular drinking water. This cycle can be repeated to promote tumor development.
-
Treatment: Begin administration of this compound (or the ethanolic extract) at the start of the DSS cycles or after the initial induction phase.
-
Monitoring: Monitor the mice for clinical signs of colitis (e.g., weight loss, rectal bleeding, diarrhea) and overall health.
-
Endpoint and Tissue Collection: At the end of the study, euthanize the mice and carefully dissect the entire colon.
-
Analysis: Open the colon longitudinally, count the number and measure the size of polyps. Fix the colon for histological analysis to assess the degree of dysplasia and inflammation.
Concluding Remarks
The protocols and data presented provide a solid foundation for investigating the anti-cancer effects of lathyrane diterpenoids, such as the uncharacterized this compound, in preclinical models of colon cancer. It is imperative to conduct preliminary studies to determine the optimal dosage, administration route, and potential toxicity of this compound before embarking on large-scale efficacy studies. The successful application of these models will be crucial in elucidating the therapeutic potential of this class of compounds for the treatment of colon cancer.
Application Note and Protocol: Preparation of Euphorbia Factor L7a Stock Solutions in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Euphorbia factor L7a is a diterpenoid compound isolated from the seeds of Euphorbia lathyris.[1][2] Like other lathyrane diterpenoids, it is investigated for its potential biological activities.[3][4] Accurate and consistent preparation of stock solutions is crucial for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this compound due to its excellent solubilizing properties.[1] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₃₃H₄₀O₇ | |
| Molecular Weight | 548.67 g/mol | |
| CAS Number | 93550-94-8 | |
| Appearance | White to off-white solid | |
| Solubility in DMSO | 25 mg/mL (45.56 mM) | |
| Purity | ≥98% |
Experimental Protocol
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various assays.
Materials
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO), newly opened to avoid hygroscopic effects
-
Sterile, amber or opaque microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Calibrated micropipettes and sterile tips
Procedure
-
Preparation:
-
Bring the this compound powder and DMSO to room temperature before use.
-
It is recommended to handle the compound and solvent in a fume hood.
-
-
Weighing:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.49 mg of the compound.
-
-
Solubilization:
-
Add the appropriate volume of high-purity DMSO to the tube containing the this compound powder. For a 10 mM solution, if you weighed 5.49 mg, you would add 1 mL of DMSO.
-
Briefly vortex the mixture to ensure the powder is wetted.
-
-
Dissolution:
-
Place the tube in an ultrasonic bath to aid dissolution. The duration of sonication may vary, but it is typically continued until the solution is clear and no particulate matter is visible.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque tubes to avoid repeated freeze-thaw cycles and exposure to light.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.
-
For short-term storage (up to 1 month), store at -20°C.
-
Stock Solution Preparation Table
The following table provides the required mass of this compound to prepare stock solutions of different concentrations and volumes.
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.549 mg | 2.745 mg | 5.49 mg |
| 5 mM | 2.745 mg | 13.725 mg | 27.45 mg |
| 10 mM | 5.49 mg | 27.45 mg | 54.9 mg |
Mandatory Visualization
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols for Euphorbia Factor L7a in Multidrug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant impediment to the success of cancer chemotherapy. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents.[1] Natural products are a promising source of compounds that can modulate MDR. Euphorbia factor L7a, a lathyrane-type diterpenoid isolated from plants of the Euphorbia genus, has emerged as a potential agent for reversing P-gp-mediated multidrug resistance.[2] These application notes provide a comprehensive guide to utilizing this compound in MDR research.
Mechanism of Action
Lathyrane-type diterpenoids, including this compound, are believed to reverse multidrug resistance primarily through the inhibition of P-glycoprotein (P-gp).[1][2] The proposed mechanisms include:
-
Competitive Inhibition: Lathyrane diterpenoids may act as substrates for P-gp, competitively inhibiting the efflux of chemotherapeutic drugs.[3]
-
ATPase Modulation: Some lathyrane diterpenoids have been shown to affect the ATPase activity of P-gp, which is essential for its drug efflux function.
-
Induction of Apoptosis: Beyond MDR reversal, some Euphorbia factors have been observed to induce apoptosis in cancer cells, often through the mitochondrial pathway. This can sensitize resistant cells to the effects of chemotherapy.
Data Presentation
The efficacy of this compound and other related lathyrane diterpenoids in reversing MDR is typically quantified by the "reversal fold" (RF). The RF value is the ratio of the IC50 of a chemotherapeutic drug without the reversing agent to the IC50 of the same drug in the presence of the reversing agent. A higher RF value indicates a more potent reversal of resistance.
| Compound | Cell Line | Chemotherapeutic Agent | Reversal Fold (RF) | Reference |
| This compound | MCF-7/ADM | Not Specified | 10.33 | |
| Euphorbia factor L2 | MCF-7/ADM | Not Specified | 12.84 | |
| Verapamil (Control) | MCF-7/ADM | Not Specified | 2.95 | |
| Compound 21 (lathyrane) | HepG2/ADR | Adriamycin | >10 |
Experimental Protocols
Herein are detailed protocols for key experiments to evaluate the potential of this compound in overcoming multidrug resistance.
Cytotoxicity and MDR Reversal Assay (MTT Assay)
This assay determines the concentration of a compound required to inhibit cell growth by 50% (IC50) and is used to calculate the reversal fold.
Materials:
-
Multidrug-resistant (e.g., MCF-7/ADR) and parental sensitive (e.g., MCF-7) cancer cell lines
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed the sensitive and resistant cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of the chemotherapeutic agent in complete medium.
-
Prepare solutions of the chemotherapeutic agent in combination with a fixed, non-toxic concentration of this compound.
-
Remove the medium from the cells and add the prepared drug solutions (with and without this compound). Include wells with medium only (blank) and cells with medium (negative control).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 values.
-
Calculate the Reversal Fold (RF) = IC50 of chemo drug alone / IC50 of chemo drug + this compound.
P-glycoprotein Functional Assay (Rhodamine 123 Accumulation)
This assay measures the intracellular accumulation of the P-gp substrate Rhodamine 123 to assess the inhibitory effect of this compound on P-gp efflux activity.
Materials:
-
Multidrug-resistant cells overexpressing P-gp
-
Complete cell culture medium
-
This compound
-
Rhodamine 123
-
Verapamil (positive control)
-
PBS
-
Flow cytometer
Protocol:
-
Culture the resistant cells to 70-80% confluency.
-
Harvest the cells and resuspend them in complete medium.
-
Pre-incubate the cells with this compound or Verapamil at desired concentrations for 1 hour at 37°C.
-
Add Rhodamine 123 to the cell suspension and incubate for another 1-2 hours at 37°C in the dark.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in PBS for analysis.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. An increase in fluorescence in treated cells compared to untreated cells indicates inhibition of P-gp.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the percentage of apoptotic cells following treatment.
Materials:
-
Multidrug-resistant cancer cells
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with the chemotherapeutic agent alone, this compound alone, and a combination of both for 24-48 hours.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Visualizations
Signaling Pathways and Mechanisms
Caption: Proposed mechanism of this compound in overcoming multidrug resistance.
Experimental Workflow
Caption: General workflow for studying the MDR reversal effects of a test compound.
References
- 1. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Lathyrane diterpenes from Euphorbia lathyris and the potential mechanism to reverse the multi-drug resistance in HepG2/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocol: Assessing Mitochondrial Membrane Potential with Euphorbia Factor L7a
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to assess the effect of Euphorbia factor L7a on mitochondrial membrane potential (ΔΨm) in cultured cells.
The mitochondrial membrane potential is a key indicator of mitochondrial health and is crucial for ATP synthesis. A decrease in ΔΨm is an early hallmark of apoptosis (programmed cell death). Several related compounds, such as Euphorbia factor L2 and L3, have been shown to induce apoptosis through the mitochondrial pathway, which involves the dissipation of the mitochondrial membrane potential.[1][2][3][4][5] This protocol, therefore, provides a methodology to investigate if this compound, a diterpenoid compound isolated from the seeds of Euphorbia lathyris, exhibits a similar mechanism of action.
Two common methods utilizing fluorescent dyes, Tetramethylrhodamine, Ethyl Ester (TMRE) and JC-1, are detailed below. These can be adapted for analysis by fluorescence microscopy, flow cytometry, or a fluorescence plate reader.
I. Preliminary Experiment: Determining the Optimal Concentration of this compound
Before assessing the effect of this compound on mitochondrial membrane potential, it is essential to determine a suitable concentration range. This can be achieved using a standard cytotoxicity assay, such as the MTT assay.
Protocol: MTT Cytotoxicity Assay
-
Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10⁴ to 5 x 10⁵ cells/well and incubate overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) and incubate for the desired duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Select a concentration range for the mitochondrial membrane potential assay that shows a dose-dependent effect on cell viability.
II. Experimental Protocols for Assessing Mitochondrial Membrane Potential
The following are detailed protocols for using the TMRE and JC-1 dyes.
A. TMRE Assay
Principle: TMRE is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials. The fluorescence intensity of TMRE is proportional to the ΔΨm. A decrease in TMRE fluorescence indicates mitochondrial depolarization.
Materials:
-
This compound stock solution (in DMSO)
-
TMRE (Tetramethylrhodamine, Ethyl Ester)
-
FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) or CCCP as a positive control for depolarization
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Black 96-well plate (for plate reader) or appropriate plates/slides for microscopy/flow cytometry
Experimental Protocol:
-
Cell Culture: Seed cells in an appropriate vessel (e.g., 96-well black plate, chamber slides, or culture flasks) and allow them to adhere overnight.
-
Treatment: Treat cells with the predetermined concentrations of this compound. Include a vehicle control (DMSO) and a positive control for depolarization (e.g., 10-20 µM FCCP for 10-30 minutes).
-
TMRE Staining:
-
Prepare a TMRE staining solution at a final concentration of 50-200 nM in pre-warmed cell culture medium. The optimal concentration may vary between cell lines.
-
Remove the treatment medium and add the TMRE staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing: Gently aspirate the staining solution and wash the cells 2-3 times with pre-warmed PBS or assay buffer.
-
Analysis:
-
Fluorescence Microscopy: Image the cells immediately using a fluorescence microscope with a TRITC/Rhodamine filter set.
-
Flow Cytometry: Resuspend the cells in PBS and analyze using a flow cytometer.
-
Microplate Reader: Read the fluorescence at an excitation/emission of ~549/575 nm.
-
B. JC-1 Assay
Principle: The JC-1 dye is a lipophilic, cationic probe that exhibits potential-dependent accumulation in mitochondria. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In cells with a low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence. The ratio of red to green fluorescence provides a sensitive measure of mitochondrial depolarization.
Materials:
-
This compound stock solution (in DMSO)
-
JC-1 dye
-
FCCP or CCCP as a positive control
-
Cell culture medium
-
Assay Buffer (often provided in kits)
-
Black 96-well plate or appropriate vessels for analysis
Experimental Protocol:
-
Cell Culture: Seed cells as described for the TMRE assay.
-
Treatment: Treat cells with the desired concentrations of this compound, including vehicle and positive controls.
-
JC-1 Staining:
-
Prepare a JC-1 working solution at a concentration of 1-10 µM in pre-warmed cell culture medium.
-
Remove the treatment medium and add the JC-1 staining solution.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing: Aspirate the staining solution and wash the cells twice with pre-warmed assay buffer or PBS.
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope using filters for FITC (green monomers) and TRITC/Rhodamine (red aggregates).
-
Flow Cytometry: Analyze the cell population for shifts from red to green fluorescence.
-
Microplate Reader: Measure the fluorescence intensity for both red aggregates (Ex/Em ~540/570 nm) and green monomers (Ex/Em ~485/535 nm).
-
III. Data Presentation
Quantitative data should be summarized in a clear and structured format. Below is an example table for presenting the results from a microplate reader-based assay.
| Treatment Group | Concentration (µM) | Red Fluorescence (RFU) | Green Fluorescence (RFU) | Red/Green Fluorescence Ratio | % Change in ΔΨm vs. Control |
| Vehicle Control | - | 100% | |||
| This compound | X | ||||
| This compound | Y | ||||
| This compound | Z | ||||
| Positive Control (FCCP) | 10 |
RFU: Relative Fluorescence Units
IV. Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow Diagram
Caption: Experimental workflow for assessing mitochondrial membrane potential.
Signaling Pathway Diagram
Caption: Hypothesized signaling pathway for this compound-induced apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Improving Euphorbia Factor L7a Solubility for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Euphorbia factor L7a in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a diterpenoid compound isolated from the seeds of Euphorbia lathyris.[1][2] Like many natural products with therapeutic potential, it is a lipophilic, or hydrophobic, molecule.[3] This inherent hydrophobicity leads to poor solubility in aqueous solutions, such as cell culture media, which can cause the compound to precipitate.[4][5] This precipitation can lead to inaccurate and irreproducible results in cell-based assays.[6]
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[2][7] A solubility of up to 25 mg/mL (45.56 mM) in DMSO has been reported, though this may require sonication to fully dissolve.[2] It is crucial to use a fresh, anhydrous grade of DMSO, as absorbed moisture can significantly reduce the compound's solubility.[7]
Q3: What is the maximum final concentration of DMSO that is safe for most cell lines?
A3: To avoid solvent-induced toxicity or artifacts, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, and preferably at or below 0.1%.[4] The tolerance to DMSO can vary between different cell lines, so it is advisable to perform a vehicle control experiment to determine the maximum acceptable concentration for your specific cell line.
Q4: Can I use other solvents or agents to improve the solubility of this compound?
A4: Yes, several strategies can be employed to enhance the solubility of hydrophobic compounds like this compound. These include the use of co-solvents, surfactants, or complexing agents such as cyclodextrins.[8][9][10] Cyclodextrins, which are cyclic oligosaccharides, can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[11][12]
Troubleshooting Guide
Issue: My this compound precipitates immediately upon addition to the cell culture medium.
This is a common issue known as "crashing out," which occurs when a compound dissolved in a high concentration of an organic solvent like DMSO is rapidly diluted into an aqueous solution where it is not soluble.[4]
Troubleshooting Workflow
Caption: Troubleshooting workflow for precipitation issues.
Quantitative Data Summary
The following table summarizes the solubility of this compound and provides a general guide for final DMSO concentrations in cell culture.
| Solvent | Reported Solubility of this compound | Notes |
| DMSO | 25 mg/mL (45.56 mM)[2] | Sonication may be required. Use fresh, anhydrous DMSO.[2][7] |
| Parameter | Recommended Concentration | Rationale |
| Final DMSO in Media | ≤ 0.5% (ideally ≤ 0.1%)[4] | To minimize cell toxicity and experimental artifacts. |
| Stock Solution Conc. | 10-100 mM in 100% DMSO[4] | A high concentration allows for minimal volume addition to media. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile 100% DMSO
-
Sterile, low-binding microcentrifuge tubes
-
Vortexer
-
Water bath sonicator
Procedure:
-
Weigh the desired amount of this compound powder in a sterile, low-binding microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired high concentration (e.g., 10-50 mM).[8]
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.[8]
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[2]
-
Visually inspect the solution against a light source to ensure no visible particulates remain.[8]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][2]
Protocol 2: Dilution of this compound for Cell-Based Assays
Objective: To properly dilute the DMSO stock solution into aqueous cell culture media to prevent precipitation.
Materials:
-
This compound DMSO stock solution
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
Procedure:
-
Pre-warm the complete cell culture medium to 37°C. Adding compounds to cold media can decrease solubility.[4]
-
Perform an intermediate dilution step: First, dilute the high-concentration DMSO stock to a lower concentration (e.g., 1 mM) using 100% DMSO. This is particularly useful if your final desired concentration is very low.
-
Prepare the final working solution: Add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed medium while gently vortexing or swirling the tube.[4] For example, to achieve a 1 µM final concentration with 0.1% DMSO, add 1 µL of a 1 mM stock solution to 1 mL of medium.
-
Visually inspect the final solution for any signs of precipitation. If the solution remains clear, it is ready to be added to your cells.
Signaling Pathway
While the specific signaling pathway for this compound is not extensively documented, related compounds from Euphorbia lathyris, such as Euphorbia factor L2 and L3, have been shown to induce apoptosis through the mitochondrial (intrinsic) pathway.[7][13] The diagram below illustrates this proposed mechanism of action.
Caption: Proposed mitochondrial pathway of apoptosis induction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. scispace.com [scispace.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Euphorbia Factor L7a Concentration for Cytotoxicity Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during cytotoxicity studies with Euphorbia factor L7a.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a lathyrane-type diterpenoid isolated from plants of the Euphorbia genus.[1] Lathyrane diterpenoids, as a class, are known for their cytotoxic effects against various cancer cell lines.[1][2] The primary mechanism of action for many cytotoxic lathyrane diterpenoids involves the induction of apoptosis, often through the mitochondrial (intrinsic) pathway.[3] This is initiated by intracellular signals like DNA damage, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the executioner enzymes of apoptosis.[4]
Q2: What is a good starting concentration range for this compound in a cytotoxicity assay?
Q3: How should I dissolve this compound for my experiments?
Lathyrane diterpenoids are often lipophilic and may have poor solubility in aqueous solutions. It is recommended to first dissolve this compound in a small amount of a sterile, organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. This stock solution can then be further diluted in the cell culture medium to the desired final concentrations. Ensure the final concentration of the organic solvent in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Troubleshooting Guides
Issue 1: High Background or Color Interference in MTT Assay
Problem: You observe a high background signal in your MTT assay, or the color of this compound appears to be interfering with the absorbance reading. This is a common issue with natural products which can sometimes be pigmented.
Solutions:
-
Include Proper Controls: Prepare a set of wells containing the same concentrations of this compound in the medium but without any cells. Incubate these wells under the same conditions as your experimental wells. Subtract the average absorbance of these "compound-only" wells from your experimental readings.
-
Switch to a Different Assay: If color interference is significant, consider using a non-colorimetric cytotoxicity assay.
-
LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the supernatant.
-
ATP-based Assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP present, which is proportional to the number of viable cells.
-
Issue 2: Poor Solubility and Precipitation of the Compound
Problem: this compound is precipitating out of the culture medium, which can lead to inaccurate and irreproducible results.
Solutions:
-
Optimize Stock Solution Concentration: Prepare a higher concentration stock solution in 100% DMSO and then perform serial dilutions in the culture medium.
-
Sonication: Gently sonicate the stock solution to aid in dissolution before diluting it in the medium.
-
Serum Concentration: The presence of serum in the culture medium can sometimes help to solubilize lipophilic compounds. Ensure your medium contains an appropriate concentration of fetal bovine serum (FBS) or other serum.
-
Visual Inspection: Always visually inspect your wells under a microscope for any signs of precipitation after adding the compound.
Issue 3: Bell-Shaped Dose-Response Curve
Problem: You are observing a bell-shaped or U-shaped dose-response curve, where the cytotoxic effect decreases at higher concentrations of this compound.
Potential Causes and Solutions:
-
Cellular Toxicity: At very high concentrations, the compound may be causing rapid necrosis instead of apoptosis, or it could be inducing a cellular stress response that counteracts the apoptotic pathway.
-
Troubleshooting Step: Perform a cell viability assay in parallel that can distinguish between apoptosis and necrosis, such as an Annexin V and Propidium Iodide (PI) staining assay.
-
-
Compound Insolubility: At higher concentrations, the compound may be precipitating out of solution, leading to a lower effective concentration.
-
Troubleshooting Step: Visually inspect the wells for precipitation at high concentrations.
-
-
Off-Target Effects: At higher concentrations, the compound may have off-target effects that interfere with the primary cytotoxic mechanism.
-
Colloidal Aggregation: Some organic molecules can form colloidal aggregates at higher concentrations, which can lead to non-specific effects and result in bell-shaped curves.
Quantitative Data
The following table summarizes the cytotoxic activity of selected lathyrane diterpenoids, which are structurally related to this compound, against various cancer cell lines. These IC50 values can be used as a reference for determining the initial concentration range for your experiments with this compound.
| Compound | Cell Line | IC50 Value (µM) | Reference |
| Euphorbia factor L28 | 786-0 | 9.43 | |
| Euphorbia factor L28 | HepG2 | 13.22 | |
| Euphofischer A | C4-2B | 11.3 | |
| Euphorbia factor L2b | U937 | 0.87 | |
| Euphorbia factor L3 | A549 | 34.04 ± 3.99 | |
| Euphorbia factor L3 | MCF-7 | 45.28 ± 2.56 | |
| Euphorbia factor L3 | LoVo | 41.67 ± 3.02 | |
| Euphorbia factor L1 | A549 | 51.34 ± 3.28 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (and vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates or flasks and treat with this compound.
-
Cell Harvesting: After treatment, harvest the cells (including any floating cells) and wash them with cold PBS.
-
Annexin V and PI Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Visualizations
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Mitochondrial (intrinsic) pathway of apoptosis.
References
Technical Support Center: Handling and Stability of Euphorbia factor L7a in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Euphorbia factor L7a in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a lathyrane diterpenoid, a class of complex natural products isolated from plants of the Euphorbia genus.[1][2][3] These molecules are characterized by a highly oxygenated and sterically complex tricyclic carbon skeleton. Their intricate structure, which includes multiple ester functionalities and double bonds, makes them susceptible to chemical degradation under various experimental conditions.[2][4] Ensuring the stability of this compound in solution is critical for obtaining accurate and reproducible experimental results, particularly in pharmacological and drug development studies.
Q2: What are the primary factors that can cause the degradation of this compound in solution?
The degradation of this compound can be primarily attributed to the following factors:
-
pH: The ester groups in the lathyrane structure are prone to hydrolysis under both acidic and basic conditions.
-
Temperature: Elevated temperatures can accelerate the rate of hydrolytic and oxidative degradation.
-
Light: Lathyrane diterpenoids can be photosensitive, with light exposure potentially leading to isomerization or other photochemical reactions.[5]
-
Oxidizing Agents: The presence of peroxides in solvents or exposure to atmospheric oxygen can lead to the oxidation of susceptible moieties within the molecule.
-
Solvent Choice: The type of solvent and its purity can significantly impact the stability of the compound. Protic solvents may participate in solvolysis reactions, while impurities like peroxides in ethers can initiate degradation.
Troubleshooting Guide
Q3: I am observing a loss of activity of my this compound solution over a short period. What could be the cause?
A rapid loss of activity is often indicative of chemical degradation. Consider the following troubleshooting steps:
-
Check the pH of your solution: If you are using aqueous buffers, ensure the pH is close to neutral (pH 6-7), where the rate of hydrolysis of esters is typically minimized.
-
Review your storage conditions: Stock solutions should be stored at low temperatures, ideally at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.
-
Protect your solution from light: Prepare and store solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.
-
Evaluate your solvent: If using solvents prone to peroxide formation (e.g., THF, diethyl ether), ensure they are fresh and of high purity. Consider using solvents less likely to participate in degradation, such as DMSO or ethanol, for stock solutions.
Q4: My analytical results (e.g., HPLC, LC-MS) show multiple peaks that were not present in the initial analysis of my this compound sample. What is happening?
The appearance of new peaks in your chromatogram strongly suggests the formation of degradation products. To identify the cause:
-
Perform a forced degradation study: A systematic investigation under stressed conditions (acid, base, heat, light, oxidation) can help identify the likely degradation pathways and the resulting products. A detailed protocol for a forced degradation study is provided in the "Experimental Protocols" section.
-
Analyze the degradation products: Use techniques like LC-MS/MS to determine the mass of the degradation products. This can provide clues about the type of reaction that has occurred (e.g., a loss of an acyl group due to hydrolysis).
-
Re-evaluate your experimental workflow: Identify any steps where the compound might be exposed to harsh conditions, such as prolonged heating, exposure to strong acids or bases, or unnecessary exposure to light.
Quantitative Data Summary
The following tables provide illustrative stability data for a lathyrane diterpenoid like this compound. Note: This data is for guidance purposes and is based on the general chemical properties of this class of compounds. It is essential to perform a compound-specific stability study for your particular experimental conditions.
Table 1: Illustrative pH Stability of this compound in Aqueous Buffer at 25°C
| pH | % Remaining after 24 hours (Illustrative) | Potential Degradation Pathway |
| 3.0 | 75% | Acid-catalyzed hydrolysis of ester groups |
| 5.0 | 90% | Slower hydrolysis of ester groups |
| 7.0 | >95% | Optimal pH for stability |
| 9.0 | 80% | Base-catalyzed hydrolysis of ester groups |
Table 2: Illustrative Temperature and Light Stability of this compound in a Neutral pH Solution
| Condition | % Remaining after 7 days (Illustrative) | Primary Degradation Mechanism |
| 4°C, Protected from Light | >95% | Minimal degradation |
| 25°C, Protected from Light | 85% | Thermal degradation, hydrolysis |
| 25°C, Exposed to UV Light | 60% | Photodegradation, isomerization |
| 40°C, Protected from Light | 70% | Accelerated thermal degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a systematic approach to investigate the degradation pathways of this compound.
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1, 4, and 12 hours. Neutralize with 0.1 M HCl before analysis.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 2, 8, and 24 hours.
- Thermal Degradation: Place the stock solution in a sealed vial in an oven at 80°C for 24, 48, and 72 hours.
- Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option 2) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Analysis:
- At each time point, withdraw an aliquot of the stressed sample.
- Dilute the sample to an appropriate concentration for analysis.
- Analyze the sample using a validated stability-indicating HPLC method (e.g., a reverse-phase C18 column with a gradient of water and acetonitrile and UV detection).[6][7]
- Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
4. Data Interpretation:
- Calculate the percentage of degradation for each condition.
- Characterize the major degradation products using LC-MS if possible.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a stability study.
Caption: A logical guide for troubleshooting degradation issues.
References
- 1. Phytochemical and pharmacological review of diterpenoids from the genus Euphorbia Linn (2012-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ir-Catalyzed Biomimetic Photoisomerization of Cyclopropane in Lathyrane-Type Euphorbia Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis and determination of diterpenoids in unprocessed and processed Euphorbia lathyris seeds by HPLC–ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
troubleshooting inconsistent results in Euphorbia factor L7a experiments
Welcome to the technical support center for Euphorbia factor L7a. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and achieving consistent results in their experiments involving this lathyrane diterpenoid. The guidance provided is based on available data for this compound and related compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may arise during the handling, storage, and experimental use of this compound.
1. Compound Handling and Storage
-
Question: I am seeing variable results in my cytotoxicity assays. Could my storage and handling of this compound be a factor?
Answer: Yes, improper storage and handling can lead to degradation of the compound and inconsistent experimental outcomes. This compound is a diterpenoid and may be sensitive to repeated freeze-thaw cycles and improper storage temperatures.
Troubleshooting Steps:
-
Aliquoting: Upon receiving the compound, it is highly recommended to prepare a stock solution and create single-use aliquots to minimize freeze-thaw cycles.
-
Storage Conditions: Adhere strictly to the recommended storage conditions for both the solid compound and solutions.[1][2]
-
Solvent Quality: Use high-purity, anhydrous solvents, as moisture can affect the stability of the compound. For dimethyl sulfoxide (B87167) (DMSO), it is advisable to use freshly opened hygroscopic DMSO, as it can absorb moisture, which may impact solubility.[1][3][4]
Summary of Storage Recommendations
Form Storage Temperature Duration Powder -20°C 3 years Powder 4°C 2 years In Solvent -80°C 6 months | In Solvent | -20°C | 1 month |
-
-
Question: My this compound is not fully dissolving in DMSO. What could be the issue?
Answer: Solubility issues can arise from several factors, including the quality of the solvent and the concentration of the stock solution.
Troubleshooting Steps:
-
Use Fresh DMSO: Ensure you are using a fresh, unopened bottle of anhydrous DMSO, as it is hygroscopic and can absorb water, which may reduce the solubility of the compound.[1][3][4]
-
Ultrasonic Treatment: Gentle warming and sonication can aid in the dissolution of this compound in DMSO.[1][3]
-
Concentration: If preparing a high-concentration stock solution, you may be exceeding the solubility limit. Refer to the manufacturer's instructions for recommended stock solution concentrations.
-
2. Inconsistent Cytotoxicity Assay Results
-
Question: The IC50 values for this compound vary significantly between experiments. How can I improve the consistency of my results?
Answer: Variability in IC50 values is a common issue in cell-based assays and can be attributed to several factors, including cell health, passage number, and assay protocol inconsistencies.
Troubleshooting Steps:
-
Cell Health and Passage Number: Ensure that the cells used are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to phenotypic and genotypic drift, affecting their response to treatment.
-
Seeding Density: Use a consistent cell seeding density across all experiments. Over-confluent or under-confluent cell monolayers can lead to variable results.
-
Treatment Duration: The duration of treatment with this compound can significantly impact the observed cytotoxicity. Maintain a consistent treatment time for all comparative experiments.
-
Assay Protocol: Standardize all steps of your cytotoxicity assay protocol, including incubation times, reagent concentrations, and washing steps.
-
3. Apoptosis and Mechanism of Action Studies
-
Question: I am not observing the expected apoptotic effects of this compound. What could be the reason?
Answer: While direct studies on this compound are limited, related lathyrane diterpenoids like Euphorbia factors L2 and L3 have been shown to induce apoptosis through the mitochondrial pathway.[3][4][5] If you are not observing similar effects, consider the following:
Troubleshooting Steps:
-
Concentration and Time Dependence: Apoptosis is a concentration- and time-dependent process. You may need to perform a dose-response and time-course experiment to identify the optimal conditions for inducing apoptosis in your specific cell line.
-
Cell Line Specificity: The apoptotic response can be cell line-specific. Some cell lines may be more resistant to the effects of this compound.
-
Method of Detection: Ensure that your apoptosis detection method is sensitive enough to detect the changes. Consider using multiple assays to confirm apoptosis, such as Annexin V/PI staining, caspase activity assays, and analysis of mitochondrial membrane potential.
-
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, single-use microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution, for example, 10 mM, by dissolving the appropriate mass of this compound in anhydrous DMSO. Assistance with dissolution can be achieved through gentle warming and sonication.[1][3]
-
Create single-use aliquots of the stock solution in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
-
2. Cell Viability (MTT) Assay
-
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1.5 x 10^4 cells/mL in a final volume of 190 µL/well.[5]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[5]
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium.
-
Add 10 µL of the diluted this compound solutions to the respective wells.[5] Include wells with vehicle control (medium with the same concentration of DMSO used for the highest concentration of the compound).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).[5]
-
Add 10 µL of 10 mM MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Carefully remove the supernatant and add 100 µL of anhydrous DMSO to each well to dissolve the formazan (B1609692) crystals.[5]
-
Measure the absorbance at 540 nm using a microplate reader, with a reference wavelength of 655 nm.[5]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hypothesized apoptotic pathway of this compound based on related compounds.
Caption: Standard workflow for assessing the cytotoxicity of this compound.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
Technical Support Center: Enhancing the Yield of Euphorbia Factor L7a Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Euphorbia factor L7a extraction from the seeds of Euphorbia lathyris.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it extracted?
This compound is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris.[1] Lathyrane diterpenoids are of significant interest to researchers due to their diverse biological activities, including anti-inflammatory, cytotoxic, and multidrug resistance reversal effects.[2][3][4]
Q2: What is the best solvent for extracting lathyrane diterpenoids from Euphorbia lathyris seeds?
The choice of solvent is a critical factor in determining the extraction yield. Ethanol (B145695) (95%) is commonly used for the initial extraction of a broad range of compounds, including diterpenoids.[4][5] Subsequent liquid-liquid partitioning with solvents of varying polarities, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, is employed to separate compounds based on their polarity.[5][6] Petroleum ether and ethyl acetate fractions are often enriched in lathyrane diterpenoids.
Q3: What are the key parameters to optimize for maximizing the yield of this compound?
Several parameters significantly influence the extraction yield. These include:
-
Solvent-to-solid ratio: A higher ratio generally improves extraction efficiency but may require more solvent and longer evaporation times.
-
Extraction time: Sufficient time is needed for the solvent to penetrate the plant material and dissolve the target compounds.
-
Temperature: Increased temperature can enhance solvent extraction efficiency. However, excessively high temperatures may degrade thermolabile compounds.[7][8][9]
-
Particle size of the plant material: Grinding the seeds to a fine powder increases the surface area available for solvent extraction.
Q4: What are the common methods for purifying this compound from the crude extract?
Purification of lathyrane diterpenoids typically involves a combination of chromatographic techniques. Silica (B1680970) gel column chromatography is a fundamental step for separating compounds based on polarity.[5] This is often followed by further purification using Sephadex LH-20 column chromatography, which separates molecules based on size.[6] Preparative Thin-Layer Chromatography (pTLC) can also be used for final purification steps.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and purification of this compound.
Low Yield of Crude Extract
| Potential Cause | Troubleshooting Steps |
| Incomplete cell lysis | Ensure the Euphorbia lathyris seeds are ground into a fine, consistent powder to maximize surface area for solvent penetration. |
| Inadequate solvent-to-solid ratio | Increase the volume of extraction solvent. A common starting point is a 1:10 or 1:20 solid-to-liquid ratio.[7] |
| Insufficient extraction time | Extend the duration of maceration or Soxhlet extraction to allow for complete dissolution of the target compounds. |
| Suboptimal extraction temperature | Gently heat the solvent during extraction (e.g., 40-60°C) to improve solubility and diffusion, but avoid high temperatures that could degrade the diterpenoids.[7] |
Poor Separation in Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Inappropriate solvent system | Optimize the mobile phase polarity using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the target compound for good separation on a column. |
| Column overloading | Use an appropriate amount of crude extract for the size of the column. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight. |
| Uneven column packing | Ensure the silica gel is packed uniformly without any air bubbles or cracks to prevent channeling of the solvent and poor separation. |
| Sample applied in a large volume of solvent | Dissolve the sample in a minimal amount of a solvent in which it is highly soluble to ensure it loads onto the column as a narrow band. If solubility is an issue, consider the dry loading method.[10] |
| Compound instability on silica gel | If you suspect your compound is degrading on the acidic silica gel, you can use deactivated silica gel (e.g., by adding a small percentage of triethylamine (B128534) to the eluent) or an alternative stationary phase like alumina.[11][12] |
Streaking or Tailing of Spots on TLC
| Potential Cause | Troubleshooting Steps |
| Sample overloading | Apply a smaller, more concentrated spot of the sample to the TLC plate.[13] |
| Sample contains acidic or basic compounds | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent to improve the spot shape of acidic or basic compounds, respectively.[13] |
| Highly polar compounds | For very polar compounds that do not move from the baseline, consider using a more polar solvent system or a reverse-phase TLC plate.[13] |
| Incomplete drying of the spotting solvent | Ensure the solvent used to dissolve the sample has completely evaporated before developing the TLC plate. |
Detailed Experimental Protocols
Protocol 1: Extraction and Preliminary Fractionation
This protocol outlines the initial extraction of lathyrane diterpenoids from Euphorbia lathyris seeds.
-
Preparation of Plant Material: Grind dried Euphorbia lathyris seeds into a fine powder using a mechanical grinder.
-
Solvent Extraction:
-
Macerate the powdered seeds in 95% ethanol at room temperature for 24-48 hours with occasional stirring. Repeat this process three times with fresh solvent.
-
Alternatively, perform a continuous extraction using a Soxhlet apparatus with 95% ethanol for 6-8 hours.
-
-
Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity: first with petroleum ether, followed by ethyl acetate, and then n-butanol.
-
Collect each solvent fraction separately. The petroleum ether and ethyl acetate fractions are expected to be rich in lathyrane diterpenoids.
-
-
Drying and Storage: Evaporate the solvent from each fraction to obtain the dried partitioned extracts. Store the extracts at -20°C until further purification.
Protocol 2: Purification by Column Chromatography
This protocol details the isolation of this compound from the enriched fractions.
-
Preparation of the Column:
-
Prepare a slurry of silica gel (100-200 mesh) in the initial mobile phase (e.g., a non-polar solvent like n-hexane or a mixture of n-hexane and ethyl acetate).
-
Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniformly packed column bed.
-
-
Sample Loading:
-
Dissolve the dried petroleum ether or ethyl acetate fraction in a minimal volume of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).
-
Carefully apply the sample to the top of the silica gel bed.
-
Alternatively, for samples with poor solubility, use a dry loading method by adsorbing the sample onto a small amount of silica gel and then adding this to the top of the column.[10]
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
Monitoring: Monitor the fractions by Thin-Layer Chromatography (TLC) to identify those containing the compound of interest. Combine the fractions that show a similar TLC profile.
-
Further Purification (if necessary): For further purification, subject the combined fractions to another round of column chromatography (e.g., on Sephadex LH-20 with a solvent like methanol) or preparative TLC.
Data Presentation
The following tables provide representative data on the extraction and purification of lathyrane diterpenoids from Euphorbia lathyris seeds, synthesized from published literature.
Table 1: Yield of Extracts from Euphorbia lathyris Seeds
| Extraction Step | Starting Material (kg) | Solvent | Yield (g) | Reference |
| Crude Extraction | 10 | 95% Ethanol | Not specified | [5] |
| Ethyl Acetate Fraction | - | Ethyl Acetate | 1000 | [5] |
| Crude Extraction | 12 | 95% Ethanol | Not specified | [4] |
| Petroleum Ether Fraction | - | Petroleum Ether | Not specified | [4] |
Table 2: Isolated Yield of a Lathyrane Diterpenoid after Chromatographic Purification
| Compound | Starting Fraction | Starting Amount (g) | Final Yield (mg) | Reference |
| Euphorbia factor L8 | Ethyl Acetate Fraction | 1.4 | Not specified, but crystals obtained | [5] |
| Euphorbia factor L2a & L2b | Petroleum Ether Fraction | Not specified | Not specified | [4] |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and isolation of this compound.
Caption: Workflow for Extraction and Isolation of this compound.
Signaling Pathway
Lathyrane diterpenoids have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][14] The following diagram illustrates this mechanism.
Caption: Inhibition of the NF-κB Signaling Pathway by Lathyrane Diterpenoids.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lathyrane-type diterpenoids from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem -dimethylcyclopropane from the seeds of Euphorbia lathyris - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10724G [pubs.rsc.org]
- 5. Euphorbia factor L8: a diterpenoid from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. Chromatography [chem.rochester.edu]
- 12. Chromatography [chem.rochester.edu]
- 13. silicycle.com [silicycle.com]
- 14. scienceopen.com [scienceopen.com]
Technical Support Center: Statistical Analysis of Euphorbia Factor L7a Dose-Response Curves
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the statistical analysis of dose-response curves of Euphorbia factor L7a and related lathyrane-type diterpenoids.
Disclaimer: As of this writing, specific dose-response data for this compound is limited in publicly available scientific literature. The quantitative data and experimental protocols provided below are based on studies of closely related and well-characterized lathyrane-type diterpenoids, such as Euphorbia factors L1, L2, and L3, which are expected to have similar biological activities and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected biological activity?
A1: this compound is a lathyrane-type diterpenoid isolated from plants of the Euphorbia genus.[1] Lathyrane diterpenoids are known for their diverse biological activities, including cytotoxic effects against various cancer cell lines, reversal of multidrug resistance (MDR), and anti-inflammatory properties.[1][2] The primary mechanism of their anticancer activity is often the induction of apoptosis (programmed cell death) through the mitochondrial pathway.[1]
Q2: Which cell lines are commonly used to test the cytotoxicity of lathyrane diterpenoids?
A2: A variety of cancer cell lines have been used to evaluate the cytotoxic effects of lathyrane diterpenoids, including:
-
Lung cancer: A549[1]
-
Breast cancer: MCF-7, MDA-MB-231
-
Colon cancer: LoVo
-
Leukemia: HL-60
-
Liver cancer: HepG2
-
Kidney cancer: 786-0
The choice of cell line will depend on the specific research question and the cancer type being investigated.
Q3: What are the key parameters to determine from a dose-response curve?
A3: The most critical parameter derived from a dose-response curve is the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) . This value represents the concentration of a compound that inhibits a biological process (e.g., cell proliferation) by 50%. Other important parameters include the slope of the curve (Hill slope), which indicates the steepness of the response, and the maximum effect (Emax).
Q4: What statistical models are appropriate for analyzing dose-response data?
A4: Dose-response data typically follow a sigmoidal (S-shaped) curve. Therefore, nonlinear regression models are the most appropriate for analysis. The most common model is the four-parameter logistic (4PL) model, also known as the log-logistic model. This model fits the bottom and top plateaus of the curve, the IC50, and the Hill slope.
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells
Question: I am observing significant variability between my replicate wells in the cytotoxicity assay. What could be the cause?
Answer: High variability can stem from several factors:
-
Uneven Cell Seeding: Ensure that your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between pipetting to prevent cell settling.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or culture medium.
-
Compound Precipitation: Lathyrane diterpenoids can be lipophilic and may precipitate in aqueous culture media, especially at higher concentrations. Visually inspect the wells under a microscope for any precipitate. If precipitation is observed, consider using a lower concentration range or a different solvent system (with appropriate vehicle controls).
-
Pipetting Errors: Inaccurate pipetting can introduce significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.
Issue 2: Low or No Cytotoxic Effect Observed
Question: I am not observing the expected cytotoxic effect of the Euphorbia factor, even at high concentrations. What should I check?
Answer:
-
Compound Stability and Storage: Ensure that the Euphorbia factor has been stored correctly, typically at -20°C or -80°C, and protected from light to prevent degradation.
-
Cell Health and Confluency: Use healthy, actively dividing cells for your experiments. High cell confluency can make cells more resistant to cytotoxic agents. Optimize your cell seeding density to ensure they are in the logarithmic growth phase during treatment.
-
Incubation Time: The cytotoxic effect may be time-dependent. Consider extending the incubation period (e.g., from 24 hours to 48 or 72 hours) to allow sufficient time for the compound to induce a response.
-
Assay Interference: Some natural products can interfere with the assay itself. For example, colored compounds can interfere with colorimetric assays like the MTT assay. Include appropriate controls, such as "compound only" wells (without cells), to check for such interference.
Issue 3: Inconsistent Dose-Response Curve Shape
Question: My dose-response curve does not have the expected sigmoidal shape. What could be the issue?
Answer:
-
Inappropriate Concentration Range: If the curve is flat, the concentration range may be too low to induce a response or too high, causing maximum toxicity across all concentrations. Perform a preliminary range-finding experiment to determine the optimal concentration range.
-
Compound Solubility Issues: As mentioned, poor solubility can lead to inconsistent results and an irregular curve shape.
-
Complex Biological Response: Some compounds may exhibit non-monotonic (e.g., U-shaped) dose-responses. If you consistently observe an unusual curve shape, it may reflect a complex biological mechanism.
Data Presentation
The following tables summarize the cytotoxic activity of various lathyrane-type diterpenoids, which can be used as a reference for expected outcomes with this compound.
Table 1: IC50 Values of Lathyrane-Type Diterpenoids on Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Euphorbia factor L28 | 786-0 | Kidney Cancer | 9.43 | |
| Euphorbia factor L28 | HepG2 | Liver Cancer | 13.22 | |
| Euphofischer A | C4-2B | Prostate Cancer | 11.3 | |
| Jatropodagin A | Saos-2 | Osteosarcoma | 8.08 | |
| Jatropodagin A | MG-63 | Osteosarcoma | 14.64 | |
| Euphorbia factor L3 | A549 | Lung Cancer | 34.04 ± 3.99 | |
| Euphorbia factor L3 | MCF-7 | Breast Cancer | 45.28 ± 2.56 | |
| Euphorbia factor L3 | LoVo | Colon Cancer | 41.67 ± 3.02 | |
| Euphorbia factor L1 | A549 | Lung Cancer | 51.34 ± 3.28 |
Experimental Protocols
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same concentration of solvent used to dissolve the compound) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Solubilization: Visually confirm the formation of purple formazan (B1609692) crystals. For adherent cells, carefully remove the medium and add 100 µL of solubilization solution to each well. For suspension cells, add the solubilization solution directly to the wells.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve using a nonlinear regression model to determine the IC50 value.
References
Safety Operating Guide
Personal protective equipment for handling Euphorbia factor L7a
Essential Safety Protocols for Handling Euphorbia Factor L7a
For Immediate Implementation: A Guide for Laboratory Personnel
The handling of this compound, a diterpenoid compound isolated from the seeds of Euphorbia lathyris, necessitates stringent safety protocols due to its potential toxicity and irritant properties.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of all laboratory personnel. The information herein is extrapolated from safety guidelines for handling the chemically similar compound ingenol (B1671944) mebutate and the known toxic properties of Euphorbia plant sap.[3][4][5]
Immediate First Aid and Emergency Procedures
In the event of exposure, immediate action is critical to mitigate harm.
-
Skin Contact: Immediately wash the affected area thoroughly with soap and copious amounts of water. Remove any contaminated clothing. If irritation, redness, or a burning sensation develops, seek immediate medical attention. Over-the-counter antihistamines may provide some relief for mild skin irritation.
-
Eye Contact: This is a medical emergency. Immediately flush the eyes with large amounts of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention, as contact with Euphorbia sap can cause severe pain and temporary blindness.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. Ingestion can cause burning of the mouth, lips, and tongue.
Personal Protective Equipment (PPE) Requirements
Adherence to the following PPE protocols is mandatory when handling this compound in any form (solid, in solution, or as plant extract).
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemical-resistant gloves (double-gloving recommended). | To prevent skin contact with the highly irritant compound. |
| Eye/Face Protection | Tightly fitting safety goggles or a full-face shield. | To protect against accidental splashes to the eyes, which can cause severe injury. |
| Body Protection | A fully buttoned laboratory coat with long sleeves. | To protect skin on the arms and body from accidental contact. |
| Respiratory Protection | A certified filtering half mask or a half mask with appropriate filters should be used, especially when handling the powdered form or creating aerosols. | To prevent inhalation of airborne particles of the compound. |
| Footwear | Closed-toe shoes. | Standard laboratory practice to protect feet from spills. |
Operational Plan for Safe Handling
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure all necessary PPE is available and in good condition.
-
Have an emergency eyewash station and safety shower readily accessible.
-
-
Handling:
-
Always handle the compound within a well-ventilated area, such as a fume hood, to minimize inhalation risk.
-
Avoid direct contact with the skin, eyes, and clothing.
-
When weighing the solid compound, do so carefully to avoid creating dust.
-
After handling, wash hands thoroughly with soap and water, even if gloves were worn.
-
-
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Recommended storage is at -20°C for long-term stability and 2-8°C for the short term. Keep out of reach of unauthorized personnel.
-
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Contaminated Materials: This includes used gloves, disposable lab coats, pipette tips, and any other materials that have come into contact with the compound.
-
Waste Collection: Place all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of the hazardous waste according to your institution's and local environmental regulations. Do not dispose of it in the regular trash or down the drain.
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the critical steps for safely handling and disposing of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. thecactusking.com [thecactusking.com]
- 4. Euphorbia tirucalli Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Ingenol Mebutate Gel (Picato): A Novel Agent for the Treatment of Actinic Keratoses - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
